molecular formula C16H13FN2OS2 B2734314 2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide CAS No. 899983-24-5

2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide

Cat. No.: B2734314
CAS No.: 899983-24-5
M. Wt: 332.41
InChI Key: MZMOOIJJMMEPCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for conferring diverse biological properties . The structure combines a 4-fluorophenylthioacetamide chain with a 2-aminobenzothiazole unit bearing a methylthio substituent. Benzothiazole derivatives are extensively investigated in oncology research for their potent and selective antitumor activity against a broad panel of cancer cell lines, including mammary, ovarian, colon, and lung carcinomas . The mechanism of action for this specific analog requires experimental elucidation, though related compounds demonstrate activity as inhibitors of enzymes like carbonic anhydrase . This compound is intended for use in biochemical research, hit-to-lead optimization, and mechanism of action studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should conduct thorough characterization to confirm its specific properties and applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS2/c1-21-12-3-2-4-13-15(12)19-16(22-13)18-14(20)9-10-5-7-11(17)8-6-10/h2-8H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMOOIJJMMEPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H15FN2OSC_{17}H_{15}FN_2OS, with a molecular weight of approximately 310.37 g/mol. The compound features a fluorophenyl group, a methylthio substituent, and a benzo[d]thiazole moiety, which contribute to its unique properties and biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Benzo[d]thiazole Intermediate : This is achieved through the reaction of 2-aminothiophenol with suitable aldehydes or ketones under acidic conditions.
  • Introduction of Methylthio Group : The methylthio group can be introduced via nucleophilic substitution reactions using methyl iodide.
  • Final Acetamide Formation : The final product is synthesized by coupling the benzo[d]thiazole intermediate with acetic anhydride or acetamide derivatives under appropriate conditions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit potent anticancer properties. For instance, fluorinated benzothiazoles have shown antiproliferative activity against various cancer cell lines, including breast and lung cancers. A study demonstrated that certain derivatives inhibited cell growth effectively without exhibiting a biphasic dose-response relationship, which is often a limitation in drug development .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE), which plays a critical role in neurodegenerative diseases like Alzheimer's. In vitro studies have shown that related thiazole compounds can inhibit AChE activity significantly, suggesting potential therapeutic applications in cognitive disorders .

Antimicrobial Properties

In addition to anticancer activity, thiazole derivatives have been investigated for their antimicrobial effects. Compounds containing the thiazole structure have demonstrated efficacy against various bacterial strains, indicating their potential as antibacterial agents.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The sulfonamide and thiazole moieties may facilitate binding to enzyme active sites, inhibiting their function.
  • Reactive Species Formation : Some studies suggest that the compound may undergo metabolic activation to form reactive species that can bind covalently to cellular macromolecules, leading to cytotoxic effects in cancer cells .

Case Studies and Research Findings

StudyFindings
Demonstrated potent antiproliferative activity against sensitive cancer cells without biphasic dose-response.
Showed strong AChE inhibition with potential applications in treating Alzheimer's disease.
Investigated antimicrobial properties against various bacterial strains, supporting its use as an antibacterial agent.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key analogs and their properties:

Compound Name Substituents (Benzothiazole/Acetamide) Melting Point (°C) Molecular Weight Biological Activity Reference
Target Compound 4-(Methylthio), 4-fluorophenyl N/A ~348.4 Under investigation -
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b) Triazole-phenoxymethyl, 4-fluorophenyl 269–270 410.51 MMP inhibition
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (20) Piperazine, 4-methoxyphenyl 269–270 410.51 Anti-inflammatory
N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11d) Quinoxaline-triazole, 4-fluorophenyl N/A 458.5 Antibacterial
S-4 (COX-2 inhibitor) Nitrophenyl-triazole-phenoxy N/A ~450 High COX-2 inhibition
N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(4-(prop-2-yn-1-yloxy)phenyl)acetamide (22) 6-Methoxy, propargyloxy N/A ~382.4 Kinase inhibition (hypothetical)

Key Observations :

  • Piperazine-containing analogs (e.g., compound 20) exhibit lower melting points (~269°C) compared to triazole derivatives (e.g., 9b, 269–270°C), likely due to increased flexibility .
  • Quinoxaline-triazole hybrids (e.g., 11d) show higher molecular weights (~458.5) and enhanced antibacterial activity, attributed to the electron-deficient quinoxaline moiety .
  • Methoxy groups (e.g., compound 22) improve solubility but may reduce binding affinity compared to fluorophenyl substituents .

Structure-Activity Relationships (SAR)

  • Electron-withdrawing groups (e.g., -F, -NO₂): Improve target affinity but may reduce solubility.
  • Methylthio vs. Methoxy : Methylthio increases lipophilicity, enhancing membrane permeability, while methoxy improves solubility .
  • Triazole vs. Piperazine : Triazole derivatives show broader antimicrobial activity, whereas piperazine analogs are more effective in anti-inflammatory contexts .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and critical reaction conditions for synthesizing 2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide?

  • The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with appropriate carbonyl precursors under acidic conditions (e.g., polyphosphoric acid) .
  • Step 2 : Introduction of the methylthio group at the 4-position of the thiazole ring using methylthiolation reagents (e.g., dimethyl disulfide) under controlled temperatures (60–80°C) .
  • Step 3 : Acetamide coupling via nucleophilic substitution or condensation reactions, requiring solvents like DMF or dichloromethane and catalysts such as triethylamine .
    • Key conditions : Temperature control (0–5°C for acylation steps), inert atmosphere (N₂/Ar), and purification via column chromatography .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
  • HPLC : Purity assessment (>95% by reverse-phase chromatography) .

Q. What in vitro models are suitable for initial pharmacological profiling of this compound?

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi .
  • Anticancer screening : NCI-60 cell line panel for growth inhibition studies, with IC₅₀ calculations via MTT assays .
  • Anti-inflammatory tests : COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assay systems?

  • Case study : In NCI-60 screening, variations in growth inhibition (e.g., 95.76% vs. 96.73% mean growth for analogs) may arise from differences in cellular uptake or metabolic stability .
  • Strategies :

  • Cross-validate using orthogonal assays (e.g., clonogenic survival vs. ATP-based viability).
  • Perform pharmacokinetic profiling (e.g., plasma protein binding, microsomal stability) to identify bioavailability limitations .

Q. What computational strategies predict the compound’s target interactions and mechanism of action?

  • Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., EGFR kinase or bacterial DNA gyrase) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with bioactivity to guide structural optimization .
  • MD simulations : Assess binding stability over 100-ns trajectories to identify critical hydrogen bonds or hydrophobic interactions .

Q. How do structural modifications at the 4-(methylthio) position of the benzo[d]thiazole ring influence bioactivity?

  • Methylthio (SMe) vs. sulfonyl (SO₂Me) : Sulfonyl derivatives exhibit enhanced electrophilicity, improving interactions with nucleophilic residues in enzyme active sites but reducing cell permeability .
  • Data example : Replacing SMe with methoxy (OMe) decreases anticancer potency (IC₅₀ shift from 2.1 μM to >10 μM) due to reduced lipophilicity .

Q. What strategies mitigate solubility challenges during pharmacological testing?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% DMSO) for in vitro assays to maintain compound stability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion and bioavailability .
  • Prodrug design : Introduce phosphate or glucuronide groups for improved solubility, cleaved enzymatically in vivo .

Contradiction Analysis & Experimental Design

Q. How should researchers address conflicting data on cytotoxicity in normal vs. cancer cell lines?

  • Hypothesis : Selective toxicity may depend on redox imbalance (e.g., thiazole-mediated ROS generation in cancer cells).
  • Experimental design :

  • Measure ROS levels using DCFH-DA probes in paired cell lines (e.g., MCF-7 vs. MCF-10A).
  • Combine with NAC (ROS scavenger) to confirm mechanism .

Q. What reaction conditions optimize the regioselectivity of acetamide derivatization?

  • Challenge : Competing N- vs. S-alkylation during functionalization.
  • Solution :

  • Use bulky bases (e.g., DBU) to favor N-acylation over thioether formation.
  • Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 3:7) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.